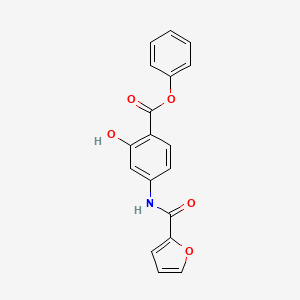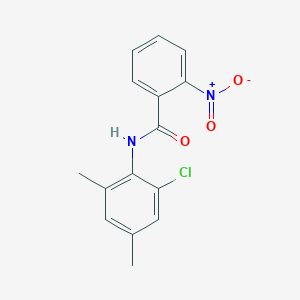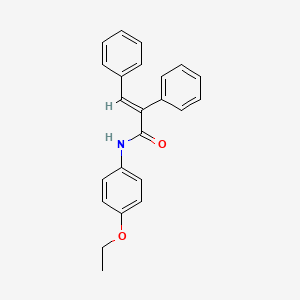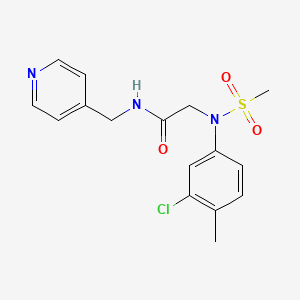![molecular formula C20H25N3O2 B5520508 N-[(3,5-二甲基-4-异恶唑基)甲基]-N-甲基-2-(2,4,7-三甲基-1H-吲哚-3-基)乙酰胺](/img/structure/B5520508.png)
N-[(3,5-二甲基-4-异恶唑基)甲基]-N-甲基-2-(2,4,7-三甲基-1H-吲哚-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to "N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide" involves multi-component reactions, often utilizing aromatic aldehydes, hydroxylamine hydrochloride, and ketones or esters as starting materials under various catalysts and conditions (Laroum et al., 2019). These syntheses are tailored to introduce specific functional groups and achieve desired molecular architectures, highlighting the complexity and precision required in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds with isoxazole and indole units, similar to the subject compound, is characterized by the presence of heterocyclic rings that significantly influence their chemical behavior and interactions. These structural features are crucial for the compound's reactivity and potential biological activity, as they can interact with various biological targets due to their distinct electronic and spatial configurations.
Chemical Reactions and Properties
Chemical reactions involving compounds with isoxazole and indole moieties can vary widely, depending on the functional groups present and the reaction conditions employed. These reactions include, but are not limited to, cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of methyl and acetamide groups further influences the compound's reactivity, making it amenable to specific chemical transformations that can be utilized in synthetic chemistry and material science (Gaber et al., 2017).
科学研究应用
合成和结构分析
对类似化合物的研究集中在乙酰胺衍生物的合成和结构分析上。例如,克莱森-埃申莫瑟反应已被用于合成羟甲基苯并呋喃和吲哚,从而得到具有潜在药理活性的化合物(Mukhanova 等,2007)[https://consensus.app/papers/study-claisen—eschenmoser-reaction-mukhanova/5251203fa25f577696d1fd19a876d9f1/?utm_source=chatgpt]. 同样,已经合成了 N-(硅烷-1-基甲基)乙酰胺的衍生物,表明具有毒蕈碱激动剂活性的潜力(Pukhalskaya 等,2010)[https://consensus.app/papers/synthesis-structure-agonist-activity-substituted-pukhalskaya/c8c30680389e5f1c884a569127419a16/?utm_source=chatgpt].
生物活性
乙酰胺及其衍生物的生物效应一直是研究的主题,突出了这些化合物在研究生物反应和潜在治疗应用中的重要性(Kennedy,2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt]. 此外,已经探索了天然生物聚合物与诱变杂环胺的结合,表明乙酰胺衍生物在解毒和潜在地降低诱变损伤风险方面具有相关性(Inbaraj 等,2006)[https://consensus.app/papers/binding-heterocyclic-amines-polygammaglutamic-acid-inbaraj/90a210364de55c6ebd1b21e60895bb45/?utm_source=chatgpt].
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-11-7-8-12(2)20-19(11)16(13(3)21-20)9-18(24)23(6)10-17-14(4)22-25-15(17)5/h7-8,21H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYXLXOPJAWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N(C)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)
![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![1-cyclopropyl-N-methyl-5-oxo-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5520481.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)
![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)


